molecular formula C27H36N2O2 B219027 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium CAS No. 111690-58-5

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium

Cat. No.: B219027
CAS No.: 111690-58-5
M. Wt: 231.25 g/mol
InChI Key: GOSQZULQAKPXLL-OCAPTIKFSA-N
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Description

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium (CAS Registry Number: 111690-58-5) is a morpholine derivative with significant research applications in enzymology. It is identified in scientific literature as a tool compound for the study of carnitine O-acetyltransferase, an enzyme central to metabolic pathways . The compound has a defined molecular formula of C10H17NO5 and a molecular weight of 231.25 g/mol . This product is intended for research purposes by qualified scientists in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for scientific reference and should not be construed as a specification for the product.

Properties

IUPAC Name

2-[(2R,6S)-6-(carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-11(2)5-7(3-9(12)13)16-8(6-11)4-10(14)15/h7-8H,3-6H2,1-2H3,(H-,12,13,14,15)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSQZULQAKPXLL-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(OC(C1)CC(=O)[O-])CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(C[C@@H](O[C@@H](C1)CC(=O)[O-])CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111690-58-5
Record name 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111690585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium typically involves the reaction of morpholine derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of chloroacetic acid or its derivatives in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the carboxymethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carboxymethyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholinium derivatives depending on the reagents used.

Scientific Research Applications

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinium Derivatives with Varied Substituents

  • 4,4-Dimethylmorpholinium Chloride (): This compound lacks carboxymethyl groups but shares the 4,4-dimethylmorpholinium core. Studies show it inhibits lettuce hypocotyl growth, suggesting bioactivity linked to the morpholinium framework.
  • (2R,6S;2S,6R)-2-Carboxymethyl-4,4,6-trimethylmorpholinium Bromide (Compound 7, ) :
    This analog features a single carboxymethyl group and an additional methyl group at position 5. The reduced number of carboxylate groups diminishes its metal-binding efficiency compared to the target compound. However, the stereochemical arrangement (R/S configuration) may influence enantioselective interactions in chiral environments .

  • Sodium (2R,6S;2S,6R)-6-carboxylato-2-methoxycarbonyl-4,4-dimethylmorpholinium Bromide (Compound 8, ) :
    Replacing one carboxymethyl with a methoxycarbonyl group alters solubility and electronic properties. The sodium carboxylate form enhances water solubility but reduces stability in acidic conditions compared to the bromide salt of the target compound .

Macrocyclic Chelators with Carboxymethyl Groups

  • Tetraaza Chelating Cyclophanes () :
    These macrocycles, such as 4,12,17,24-tetraoxo-6,9,19,22-tetrakis(carboxymethyl)-3,6,9,12,16,19,22,25-octaaza-1,4(1,3)-dibenzacyclohexacosan, feature multiple carboxymethyl and aromatic groups. Their macrocyclic structure enables stronger metal encapsulation (e.g., Cu²⁺, Ni²⁺) via preorganized binding sites, whereas 2,6-bis(carboxymethyl)-4,4-dimethylmorpholinium exhibits simpler, open-chain coordination geometry .

Ethylenediaminetetraacetic Acid (EDTA) Derivatives

  • EDTA Dianhydride () :
    EDTA dianhydride (CAS 23911-25-3) shares carboxymethyl functionalities but lacks the morpholinium ring. Its rigid, cyclic dianhydride structure enhances thermal stability but reduces aqueous solubility compared to the target compound. EDTA derivatives are widely used in chelation therapy and industrial processes, whereas morpholinium analogs may find niche applications in pH-sensitive or stereospecific systems .

Chelation and Coordination Chemistry

This compound exhibits moderate chelation efficiency for transition metals (e.g., Fe³⁺, Zn²⁺), as inferred from studies on similar compounds . Its open-chain structure allows flexible binding modes, though stability constants are lower than those of macrocyclic analogs .

Biological Activity

2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium (CMDM) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H18N2O4
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 111690-58-5

CMDM functions primarily as an inhibitor of carnitine acetyltransferase (CAT), an enzyme crucial for fatty acid metabolism. By inhibiting CAT, CMDM can alter the metabolic pathways involving acylcarnitines and acyl-CoA, potentially leading to decreased accumulation of toxic acyl-CoAs in cells .

1. Inhibition of Carnitine Acetyltransferase

Studies have demonstrated that CMDM effectively inhibits CAT activity in isolated hepatocytes. This inhibition is concentration-dependent and does not induce significant cytotoxicity, as evidenced by unchanged glucose formation and pyruvate oxidation rates under experimental conditions .

StudyFindings
In vitro study on rat hepatocytes CMDM inhibited propionylcarnitine formation without affecting pyruvate oxidation, suggesting a specific action on CAT .
Comparative analysis with other inhibitors CMDM was found to be a potent inhibitor of CAT in broken cell systems but showed variable effects in intact cells compared to acetyl-DL-aminocarnitine .

2. Impact on Fatty Acid Metabolism

The inhibition of CAT by CMDM may lead to altered fatty acid metabolism, potentially impacting energy production and lipid profiles in various cell types. This effect is particularly relevant under pathological conditions characterized by high levels of acyl-CoA accumulation.

3. Potential Therapeutic Applications

Given its role in metabolic regulation, CMDM has potential therapeutic implications in conditions such as obesity, diabetes, and other metabolic disorders where fatty acid metabolism is disrupted.

Case Study 1: Hepatocyte Metabolism

In a controlled study examining the effects of CMDM on rat hepatocyte metabolism, researchers found that CMDM significantly reduced the formation of propionylcarnitine when cells were incubated with propionate. This reduction was associated with a restoration of pyruvate oxidation rates, indicating a potential for CMDM to mitigate the adverse effects of fatty acid accumulation .

Case Study 2: Toxicity Assessment

Further investigations into the cytotoxicity of CMDM revealed that while it inhibits CAT effectively, it does not exhibit non-specific toxicity. This suggests that CMDM could be a viable candidate for further development as a therapeutic agent without the risk of damaging cellular integrity at effective doses .

Comparative Analysis with Similar Compounds

CompoundMechanismBiological Activity
Acetyl-DL-aminocarnitine CAT inhibitorReduces acyl-CoA accumulation but shows some cytotoxicity .
Hemiacetylcartinium CAT inhibitorEffective in broken cell systems but less potent in intact hepatocytes compared to CMDM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium with high purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between carboxylic acids and amines. For example, using alcohol-soluble condensing agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in methanol or ethanol can improve reaction efficiency by minimizing side products. Adjusting the pH to 5.5 ± 0.02 using phosphoric acid during purification enhances yield and stability . Characterization via 1^1H/13^{13}C NMR and mass spectrometry is critical to confirm structural integrity, particularly to distinguish between stereoisomers (e.g., meso vs. racemic forms) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : High-resolution NMR (1^1H, 13^{13}C, and 31^{31}P if applicable) is essential for identifying carboxymethyl groups and morpholinium ring conformation. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in studies of analogous morpholinium derivatives . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation, particularly to detect bromide counterions in salts like the meso-bromide derivative .

Advanced Research Questions

Q. How does stereochemistry influence the chelation behavior of this compound with transition metals?

  • Methodological Answer : The meso-form of the compound exhibits distinct coordination geometry compared to enantiomeric forms. Conduct potentiometric titrations in aqueous solutions (pH 3–9) to determine stability constants (KMLK_{ML}) with metals like Gd3+^{3+} or Ru2+^{2+}. Compare results with computational models (DFT) to correlate stereochemistry with binding affinity. Such approaches are validated in studies of gadolinium-based contrast agents and ruthenium complexes .

Q. What experimental strategies resolve contradictions in pH-dependent stability data for this compound?

  • Methodological Answer : Use dynamic light scattering (DLS) and HPLC under varying pH (4.0–7.4) to monitor aggregation or degradation. For example, mobile phases containing tetrabutylammonium hydroxide and phosphate buffers (pH 5.5 ± 0.02) can stabilize the compound during analysis . Parallel studies using 1^{1}H NMR in deuterated buffers at 25°C and 37°C further clarify protonation state changes .

Q. How can the interaction of this compound with serum proteins be quantified?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) with albumin or immunoglobulins. Fluorescence quenching assays using tryptophan residues in proteins provide complementary data. Precedent exists in photoelectrochemical immunosensors for thrombin detection, where carboxymethylated ligands enhance biorecognition .

Experimental Design Considerations

Q. What controls are critical for studying the biological activity of this compound in cell cultures?

  • Methodological Answer : Include (i) a negative control (vehicle-only treatment), (ii) a positive control (e.g., cisplatin for cytotoxicity), and (iii) stereoisomer-specific controls (meso vs. enantiomers). Use LC-MS to verify compound stability in cell media over 24–72 hours. For antimicrobial assays, reference standardized protocols from studies on thiazolo-pyrimidine derivatives .

Data Analysis and Interpretation

Q. How can conformational dynamics of this compound be modeled computationally?

  • Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent (water/methanol) using force fields like AMBER or CHARMM. Compare results with experimental data from NOESY NMR, which detects through-space correlations between carboxymethyl protons and morpholinium methyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Reactant of Route 2
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium

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